molecular formula C11H12N2O B597239 (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol CAS No. 179055-18-6

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Cat. No.: B597239
CAS No.: 179055-18-6
M. Wt: 188.23
InChI Key: GTOIYABGDSYZPW-UHFFFAOYSA-N
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Description

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety

Scientific Research Applications

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Safety and Hazards

The compound is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . It has hazard codes H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it could be used in future research and development efforts, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

  • Step 1: Formation of Intermediate

      Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde, phenylmagnesium bromide

      Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)

      Reaction: The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde reacts with phenylmagnesium bromide to form the corresponding alcohol intermediate.

  • Step 2: Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous conditions, typically at low temperatures

      Reaction: The intermediate is reduced to this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

      Reagents: Chromium trioxide, pyridinium chlorochromate

      Conditions: Anhydrous conditions, typically at room temperature

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)aldehyde or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)carboxylic acid

  • Reduction: : The compound can be reduced to form the corresponding alkane.

      Reagents: Hydrogen gas, palladium on carbon

      Conditions: Elevated pressure and temperature

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methane

  • Substitution: : The hydroxyl group can be substituted with other functional groups.

      Reagents: Thionyl chloride, phosphorus tribromide

      Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)chloride or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)bromide

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
  • (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
  • (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Uniqueness

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to the presence of both a pyrazole ring and a phenyl group, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-(2-methylpyrazol-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIYABGDSYZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707173
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-18-6
Record name [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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